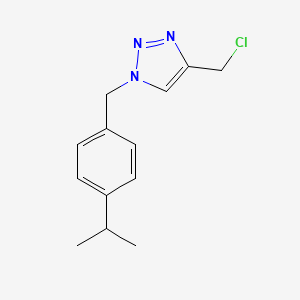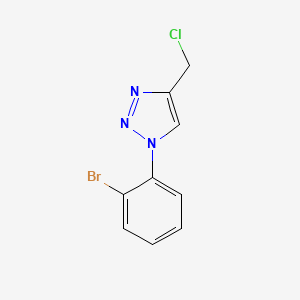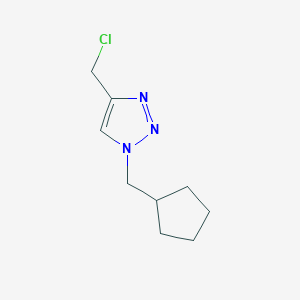![molecular formula C11H12ClN3 B1467412 4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1248170-74-2](/img/structure/B1467412.png)
4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole
概要
説明
The compound “4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chloromethyl group and a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a chloromethyl group (-CH2Cl), and a methylbenzyl group (C6H4-CH2-CH3). The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group, and the triazole ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .科学的研究の応用
Energetic Materials Synthesis
Triazolyl-functionalized monocationic and diquaternary energetic salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, indicating potential applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Intermolecular Interactions Study
The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into the structural and energetic characteristics of these compounds. Such investigations can inform the design of materials and molecules with tailored properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have shown antimicrobial activities against various microorganisms, indicating their potential for developing new antimicrobial agents. These compounds were synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, demonstrating the chemical versatility of triazole derivatives in synthesizing biologically active compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Tuberculosis Inhibition
Derivatives of 4-methyl-4H-1,2,4-triazole-3-thiol have been evaluated for their antibacterial activity against various Mycobacterium species, including strains of tuberculosis. This research highlights the potential of triazole derivatives in developing treatments for bacterial infections, including tuberculosis (Wujec, Siwek, Swatko-Ossor, Mazur, & Rzączyńska, 2008).
Fluorescent Behavior and Molecular Modeling
Triazole derivatives have been synthesized with potential applications in fluorescent materials and molecular modeling studies. These compounds have shown high antibacterial, antifungal, and anti-inflammatory activities, indicating their versatility in both material science and biomedicine (El-Reedy & Soliman, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-[(4-methylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-2-4-10(5-3-9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAJIIOKQCWZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)
![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)
![1-[(4-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467337.png)

![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467343.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)